molecular formula C13H16ClN B14672742 1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane CAS No. 41338-61-8

1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B14672742
CAS No.: 41338-61-8
M. Wt: 221.72 g/mol
InChI Key: YRAPCSPERQDBRL-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-7-azabicyclo[410]heptane is a bicyclic compound that features a unique azabicycloheptane structure with a chlorobenzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloisomerization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane stands out due to its specific chlorobenzyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

CAS No.

41338-61-8

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C13H16ClN/c14-11-6-4-10(5-7-11)9-13-8-2-1-3-12(13)15-13/h4-7,12,15H,1-3,8-9H2

InChI Key

YRAPCSPERQDBRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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